molecular formula C25H29F2N9O3 B608792 M4344 CAS No. 613191-99-3

M4344

カタログ番号 B608792
CAS番号: 613191-99-3
分子量: 541.5638
InChIキー: QAYHKBLKSXWOEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

M4344, also known as VX-803, is an orally available inhibitor of ataxia telangiectasia and Rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, ATR kinase inhibitor VX-803 selectively inhibits ATR activity and blocks the downstream phosphorylation of the serine/threonine protein kinase CHK1. This prevents ATR-mediated signaling, which results in the inhibition of DNA damage checkpoint activation, the disruption of DNA damage repair, and the induction of tumor cell apoptosis. ATR, a serine/threonine protein kinase upregulated in a variety of cancer cell types, plays a key role in DNA repair, cell cycle progression and survival;  it is activated by DNA damage caused during DNA replication-associated stress.

科学的研究の応用

Potent ATR Inhibitor in Cancer Therapy

M4344 has been identified as a novel and highly potent inhibitor of ATR (ataxia telangiectasia mutated and Rad3-related protein), a key mediator in the DNA damage response. It shows significant anticancer activity by killing cancer cells experiencing replication stress. This compound's potency surpasses that of other clinically developed ATR inhibitors and is effective both as monotherapy and in combination with other DNA-damaging agents used in cancer treatment. Its ability to induce cellular catastrophe and DNA damage makes it a promising agent in cancer therapy. Additionally, the presence of replication stress and neuroendocrine gene expression signatures are associated with a response to this compound treatment, making these potential predictive biomarkers for its therapeutic use (Jo et al., 2021).

Role in DNA Damage Response and Cancer Cell Survival

This compound functions as an ATP-competitive, highly potent, and tight-binding inhibitor of ATR. It plays a crucial role in managing replication stress, which often occurs in cancer cells due to dysregulated replication, a hypoxic environment, or defects in other repair pathways. The ability of this compound to inhibit ATR makes it beneficial as a monotherapy in treating cancers that exhibit high levels of replication stress. The inhibition of ATR by this compound leads to the accumulation of DNA damage and impairs the survival mechanisms of cancer cells, thus exhibiting significant antitumor activity (Zenke et al., 2019).

Therapeutic Potential in Clear Cell Renal Cell Carcinoma

In the context of clear cell renal cell carcinomas (ccRCCs), this compound has shown potential as a novel therapeutic option. ccRCCs, known for their resistance to DNA-damaging chemotherapies, exhibit high levels of endogenous DNA damage. This compound, through its inhibition of ATR, induces replication stress and DNA damage accumulation in ccRCC cells. This leads to antiproliferative effects and the potential for therapeutic synergy with other chemotherapeutic drugs. The effectiveness of this compound in inhibiting the growth of ccRCC xenograft tumors and its synergistic potential with drugs like cisplatin and carboplatin highlight its relevance in treating ccRCC (Seidel et al., 2022).

特性

CAS番号

613191-99-3

分子式

C25H29F2N9O3

分子量

541.5638

IUPAC名

2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37)

InChIキー

QAYHKBLKSXWOEO-UHFFFAOYSA-N

SMILES

O=C(C1=C2N=CC(F)=CN2N=C1N)NC3=C(N4CCC(C(N5CCN(C6COC6)CC5)=O)CC4)C(F)=CN=C3

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

M4344;  M-4344;  M 4344;  VX-803;  VX803;  VX 803; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M4344
Reactant of Route 2
Reactant of Route 2
M4344
Reactant of Route 3
Reactant of Route 3
M4344
Reactant of Route 4
Reactant of Route 4
M4344
Reactant of Route 5
Reactant of Route 5
M4344
Reactant of Route 6
Reactant of Route 6
M4344

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。